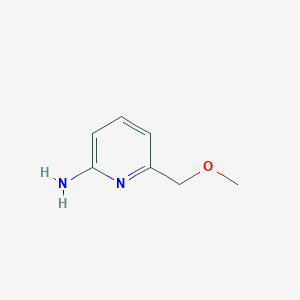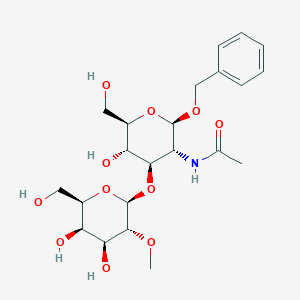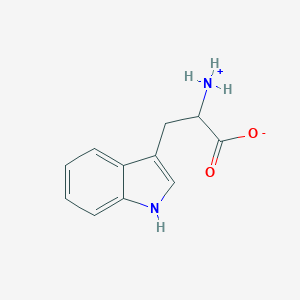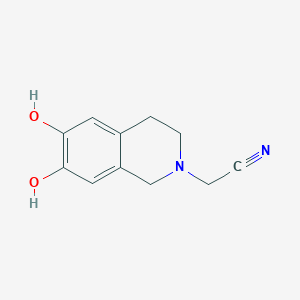
DA-CM-Q
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DA-CM-Q is a chemical compound belonging to the tetrahydroisoquinoline family. This compound is characterized by the presence of two hydroxyl groups at the 6 and 7 positions, a cyanomethyl group at the nitrogen atom, and a tetrahydroisoquinoline core. Tetrahydroisoquinoline derivatives are known for their diverse biological activities and are found in various natural products and synthetic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DA-CM-Q can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) to generate the tetrahydroisoquinoline core .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
DA-CM-Q undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The cyanomethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
DA-CM-Q has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential neuroprotective and neurotoxic effects.
Medicine: Investigated for its potential as an antiviral agent, particularly against influenza virus.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of DA-CM-Q involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit tryptophan hydroxylase, an enzyme involved in the synthesis of serotonin . This inhibition can affect neurotransmitter levels and has implications for neurological research.
Comparison with Similar Compounds
Similar Compounds
Salsolinol: 6,7-Dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, known for its neurotoxic and neuroprotective properties.
Tetrahydroisoquinoline: The simplest member of the tetrahydroisoquinoline family, found in various natural products.
Uniqueness
DA-CM-Q is unique due to the presence of both hydroxyl and cyanomethyl groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes and its potential antiviral properties make it a valuable compound for research and development.
Properties
CAS No. |
152211-63-7 |
|---|---|
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-(6,7-dihydroxy-3,4-dihydro-1H-isoquinolin-2-yl)acetonitrile |
InChI |
InChI=1S/C11H12N2O2/c12-2-4-13-3-1-8-5-10(14)11(15)6-9(8)7-13/h5-6,14-15H,1,3-4,7H2 |
InChI Key |
NSWKXPYAEDMRAW-UHFFFAOYSA-N |
SMILES |
C1CN(CC2=CC(=C(C=C21)O)O)CC#N |
Canonical SMILES |
C1CN(CC2=CC(=C(C=C21)O)O)CC#N |
Key on ui other cas no. |
152211-63-7 |
Synonyms |
6,7-dihydroxy-N-cyanomethyl-1,2,3,4-tetrahydroisoquinoline |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


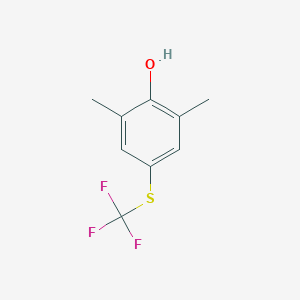

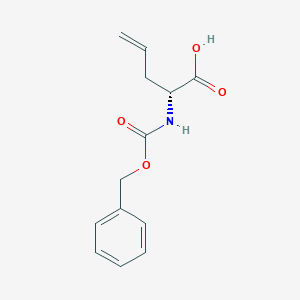

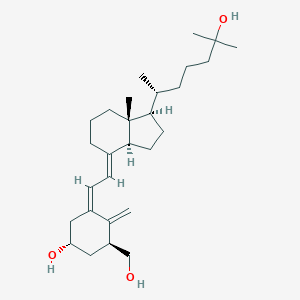
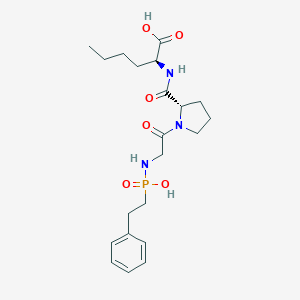


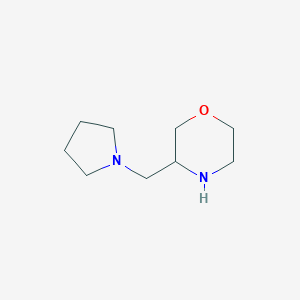
![Bicyclo[2.2.1]heptan-1-amine, 2,2-dimethyl-3-methylene-(9CI)](/img/structure/B138678.png)

